(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride
Description
(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride is a spirocyclic compound featuring a unique 5-oxaspiro[3.4]octane core with a methoxy group at position 8 and an amine group at position 6. Its stereochemistry (7S,8R) is critical for its physicochemical and biological properties. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-7-6(9)5-11-8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDJJRAVENRJGP-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride is a spirocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound's unique structure, characterized by a methoxy group and an amine functional group, contributes to its pharmacological properties and therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 194 Da
- IUPAC Name : (7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride
Neurological Applications
Research indicates that (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride acts as a modulator of the muscarinic acetylcholine receptor subtype M4. This receptor is implicated in various neurological functions, making the compound a candidate for treating cognitive disorders such as schizophrenia.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. However, the specific mechanisms through which it exerts these effects are not yet fully understood and warrant further investigation.
The biological activity of (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride is primarily mediated through its interaction with specific receptors in the central nervous system. The modulation of the M4 receptor could influence neurotransmitter release and synaptic plasticity, which are critical in cognitive functions and mood regulation.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds similar to (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Rac-(7R,8S)-8-methoxy-5-oxaspiro[3.4]octan-7-amine | Similar spirocyclic structure | Different stereochemistry affecting activity |
| 5-Oxaspiro[3.4]octan-7-amines | Lacks methoxy substitution | Basic scaffold without additional functionalization |
| 5-Oxaspiro[3.4]octan-7-yloxime | Contains oxime functional group | Potentially different reactivity profiles |
These compounds share a common spirocyclic framework but differ in functional groups and stereochemistry, significantly influencing their biological activities and therapeutic potentials.
Case Studies and Research Findings
- Muscarinic Receptor Modulation : A study highlighted the binding affinity of (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride to M4 receptors, indicating its potential use in cognitive enhancement therapies.
- Inflammation Models : In vitro assays have shown promise for this compound in reducing inflammatory markers in cell cultures, suggesting a role in treating inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Analogs
a) 5-Oxaspiro[3.4]octan-7-amine Hydrochloride ()
- Structure : Lacks the 8-methoxy group and has unspecified stereochemistry.
- Key Differences: Absence of methoxy reduces hydrophobicity and may alter receptor interactions.
b) 7-Oxa-9-aza-spiro[4.5]decane Derivatives ()
- Structure: Larger spiro ring (4.5 vs. 3.4) with benzothiazole and dimethylaminophenyl substituents.
- Key Differences : The larger spiro system increases molecular rigidity, while aromatic substituents enhance π-π stacking interactions. These compounds are synthesized via reactions with pyrrolidine, highlighting divergent synthetic pathways compared to the target compound .
Stereoisomeric Considerations ()
- Guaiacylglycerol-β-Coniferyl Ethers (GGCE): The (7S,8R) configuration in the target compound mirrors the (-)-erythro-GGCE isomer, which is enzymatically synthesized via water addition to quinonemethide intermediates. Enzymatic stereoselectivity (44.45% erythro isomer prevalence) underscores the importance of stereochemistry in bioavailability and activity .
Physicochemical and Pharmacological Properties
Solubility and Stability
- Hydrochloride Salts: The target compound’s hydrochloride form improves aqueous solubility, akin to 5-Aminolevulinic Acid Hydrochloride (). However, spirocyclic frameworks may confer greater metabolic stability than linear chains (e.g., 5-Aminolevulinic Acid), which are prone to enzymatic degradation .
- The target’s single hydrochloride may offer a balanced pH profile for drug formulation .
Data Table: Comparative Analysis
Q & A
Q. How does the (7S,8R) configuration influence receptor binding compared to other stereoisomers?
- Methodological Answer :
- Pharmacophore mapping : Overlay enantiomers with receptor active sites (e.g., ’s use of Mosher’s method for stereoisomer differentiation) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for each enantiomer.
- Mutagenesis studies : Identify amino acid residues critical for stereospecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
